Besifloxacin hydrochloride

描述

Synthesis Analysis

The synthesis of besifloxacin hydrochloride involves several chemical reactions starting from basic fluoroquinolone structures, tailored to enhance its efficacy and safety profile. Although specific synthesis routes are proprietary, the process typically involves the introduction of a chloro group to the quinolone ring, enhancing its activity against a wide range of bacteria.

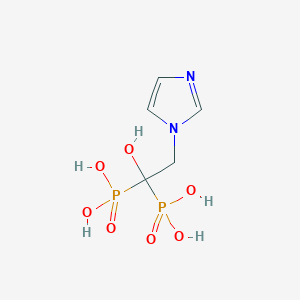

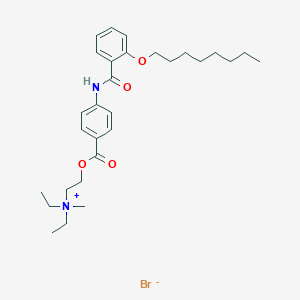

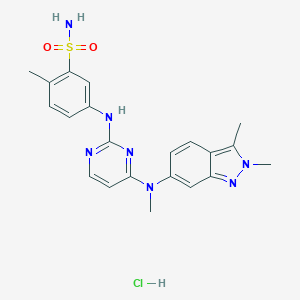

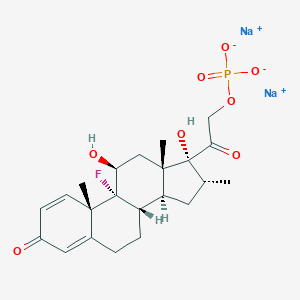

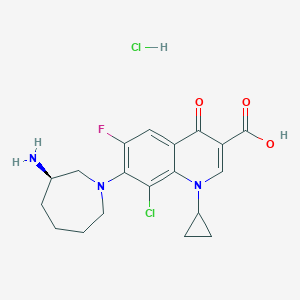

Molecular Structure Analysis

Besifloxacin hydrochloride's molecular structure is characterized by its fluoroquinolone core with additional modifications that contribute to its antibacterial activity and pharmacokinetic properties. The crystal structure analysis reveals that besifloxacin hydrochloride crystallizes in space group P1, with strong hydrogen bonds forming a corrugated ladder-like chain along the a-axis. This structure contributes to its stability and activity against bacterial pathogens (Kaduk, Gates-Rector, & Blanton, 2023).

科学研究应用

Specific Scientific Field

Summary of the Application

Besifloxacin is a fourth-generation fluoroquinolone antibiotic indicated exclusively for topical ophthalmic use . It is used in the treatment of bacterial conjunctivitis, an infection caused by various aerobic and anaerobic bacteria .

Methods of Application or Experimental Procedures

A nanotechnology-based drug delivery preparation was developed to overcome the low solubility of Besifloxacin in water, which limits its efficacy . Besifloxacin nanocrystals were prepared by small-scale wet milling and response surface methodology, using Povacoat® as a stabilizer .

Results or Outcomes

The particle’s average hydrodynamic diameter (Z-ave) was approximately 550 nm (17 times smaller than raw material), with a polydispersity index (PdI) of less than 0.2 . The saturation solubility increased about two times compared to the raw material, potentially improving its bioavailability and safety .

Periodontal Gel

Specific Scientific Field

Summary of the Application

In-situ gel forming formulations are a novel concept of providing drugs to individuals as a liquid dosage form yet achieving sustained release of the drug for the required duration . These formulations exist as a flowing system before administration and at the physiological environment it gets converted into viscoelastic gel .

Methods of Application or Experimental Procedures

Different polymer-based distribution schemes have been created that can boost the residence time of the product at the drug absorption location . The therapies involve systemic therapy, conventional therapy, as well as local therapy .

Results or Outcomes

The formulation showed good antibacterial activity for both gram-positive and gram-negative microorganisms and was stable at refrigerated temperature over three months . The results indicated that the formulation could be utilized to maintain the localized drug concentration for a longer period and increase patient compliance with lesser adverse effects .

Treatment of Bacterial Conjunctivitis

Specific Scientific Field

Summary of the Application

Besifloxacin is a fluoroquinolone antibiotic agent used for the treatment of bacterial conjunctivitis . It is effective against a wide range of Gram-positive and Gram-negative ocular pathogens .

Methods of Application or Experimental Procedures

Besifloxacin is administered as an eye drop . It inhibits two enzymes essential for the synthesis and replication of bacterial DNA: the bacterial DNA gyrase and topoisomerase IV .

Results or Outcomes

Clinical trials indicated that Besifloxacin was 91% effective at eliminating the causative bacteria after five days, compared to 60% in the placebo group .

Prevention of Infectious Complications in Laser Therapy for Cataracts

Specific Scientific Field

Summary of the Application

Besifloxacin is used in the prevention of infectious complications in patients undergoing laser therapy for the treatment of cataracts .

Methods of Application or Experimental Procedures

Besifloxacin is administered as an eye drop before and after the laser therapy .

Results or Outcomes

Besifloxacin has been approved for use in children, adults, and the elderly, with clinically proven efficacy and safety from age one and older .

Inhibition of Pro-Inflammatory Cytokines

Specific Scientific Field

Summary of the Application

Besifloxacin has been found to inhibit the production of pro-inflammatory cytokines in vitro . This property could potentially be used to reduce inflammation in various medical conditions.

Methods of Application or Experimental Procedures

In vitro studies are conducted to evaluate the effect of Besifloxacin on the production of pro-inflammatory cytokines .

Results or Outcomes

The results of these studies have shown that Besifloxacin can effectively inhibit the production of pro-inflammatory cytokines .

Prevention of Infectious Complications in Laser Therapy for Cataracts

Specific Scientific Field

Summary of the Application

Besifloxacin is used in the prevention of infectious complications in patients undergoing laser therapy for the treatment of cataracts .

Methods of Application or Experimental Procedures

Besifloxacin is administered as an eye drop before and after the laser therapy .

Results or Outcomes

Besifloxacin has been approved for use in children, adults, and the elderly, with clinically proven efficacy and safety from age one and older .

未来方向

Besifloxacin hydrochloride has shown promise in the treatment of bacterial conjunctivitis and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is some evidence to suggest that besifloxacin may provide an advantage over other current-generation fluoroquinolones in antimicrobial prophylaxis for ocular surgery .

属性

IUPAC Name |

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQBICKXAAKXAY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193529 | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Besifloxacin hydrochloride | |

CAS RN |

405165-61-9 | |

| Record name | Besifloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BESIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。